molecular formula C13H30ClN2O9P B13866475 Chlorodiazinonyl Pentahydroxyhexyl Phosphate

Chlorodiazinonyl Pentahydroxyhexyl Phosphate

Cat. No.: B13866475
M. Wt: 424.81 g/mol
InChI Key: PRCGKGIVEHRASF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlorodiazinonyl Pentahydroxyhexyl Phosphate (C₁₃H₃₀ClN₂O₉P; molecular weight 424.81 g/mol) is a synthetic phosphate ester derivative under development as a pharmaceutical reference standard (USP) . It is structurally related to the alkylating agent cyclophosphamide, serving as its parent drug . The compound features a pentahydroxyhexyl phosphate group attached to a chlorodiazinonyl backbone, which may enhance solubility or modify pharmacokinetic properties compared to cyclophosphamide. Currently, its CAS number remains undisclosed, and it is categorized as "Under Development" by Veeprho, with ongoing research focused on synthesis optimization and characterization .

Properties

Molecular Formula

C13H30ClN2O9P

Molecular Weight

424.81 g/mol

IUPAC Name

3-[2-(2-chloroethylamino)ethylamino]propyl 2,3,4,5,6-pentahydroxyhexyl hydrogen phosphate

InChI

InChI=1S/C13H30ClN2O9P/c14-2-4-16-6-5-15-3-1-7-24-26(22,23)25-9-11(19)13(21)12(20)10(18)8-17/h10-13,15-21H,1-9H2,(H,22,23)

InChI Key

PRCGKGIVEHRASF-UHFFFAOYSA-N

Canonical SMILES

C(CNCCNCCCl)COP(=O)(O)OCC(C(C(C(CO)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Pentahydroxyhexyl Intermediate

The starting material is typically a hexyl sugar derivative or polyhydroxylated hexane, which undergoes selective protection and activation of hydroxyl groups to enable subsequent substitution reactions. The pentahydroxyhexyl moiety is critical for the compound’s solubility and reactivity.

Introduction of the Chloroethylaminoethylamine Group

The chloroethylaminoethylamine fragment is synthesized separately, often starting from 2-chloroethylamine or related chloroalkylamines. This intermediate is then coupled to the pentahydroxyhexyl scaffold through nucleophilic substitution or amide bond formation, depending on the protective groups used.

Phosphorylation Step

The final step involves phosphorylation of the free hydroxyl group on the hexyl chain to form the hydrogen phosphate ester. This is generally achieved using phosphorus oxychloride (POCl3) or related phosphorylating agents under controlled conditions to avoid overreaction or degradation.

Purification and Characterization

After synthesis, purification is typically performed using chromatographic techniques such as high-performance liquid chromatography (HPLC). Characterization involves nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis to confirm the structure and purity.

Analytical Data and Research Discoveries

Molecular and Structural Data

Parameter Value/Description
Molecular Formula C13H30Cl2N2O9P
Molecular Weight Approximate based on elemental composition
Functional Groups Pentahydroxyhexyl, chloroethylamino, hydrogen phosphate ester
Physical State Typically solid or crystalline powder

Spectroscopic Characterization

Stability and Reactivity

Research indicates that the compound is stable under neutral to slightly acidic conditions but may hydrolyze under strong alkaline or highly acidic environments. The chloroethyl group is reactive and can participate in alkylation reactions, relevant for its biological activity.

Summary Table of Preparation Steps

Step No. Process Reagents/Conditions Outcome
1 Preparation of pentahydroxyhexyl intermediate Protection/deprotection chemistry on hexyl sugar derivatives Polyhydroxylated backbone ready
2 Synthesis of chloroethylaminoethylamine moiety Starting from 2-chloroethylamine, amination Chloroethylaminoethylamine intermediate
3 Coupling of moieties Nucleophilic substitution or amide bond formation Conjugated intermediate
4 Phosphorylation Use of POCl3 or phosphorylating agents under controlled temp Formation of phosphate ester
5 Purification Chromatography (HPLC) Pure this compound

Chemical Reactions Analysis

Chlorodiazinonyl Pentahydroxyhexyl Phosphate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.

Scientific Research Applications

Chlorodiazinonyl Pentahydroxyhexyl Phosphate is utilized in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Chlorodiazinonyl Pentahydroxyhexyl Phosphate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound shares structural motifs with other cyclophosphamide derivatives and synthetic phosphate esters. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Parent Drug/Class Development Status
Chlorodiazinonyl Pentahydroxyhexyl Phosphate C₁₃H₃₀ClN₂O₉P 424.81 Pentahydroxyhexyl phosphate, chloroalkyl Cyclophosphamide Under Development
Cyclophosphamide C₇H₁₅Cl₂N₂O₂P 261.1 Bis(2-chloroethyl)amine, oxazaphosphorine N/A (Original agent) Clinically Approved
Example 421 Compound (EP 4 374 877 A2) C₃₉H₄₁F₆N₇O₁₀ ~923 [M+H]+ Difluorophenyl, trifluoromethyl, pentahydroxyhexyl Novel synthetic analog Preclinical

Key Observations :

  • Molecular Complexity: this compound is less complex than the Example 421 compound from EP 4 374 877 A2, which has additional fluorinated aryl and trifluoromethyl groups contributing to its higher molecular weight (~923 vs. 424.81) .
  • Functional Groups: The pentahydroxyhexyl group in this compound introduces multiple hydroxyl moieties, likely improving hydrophilicity compared to cyclophosphamide’s bis-chloroethyl structure .

Pharmacological and Developmental Insights

  • Cyclophosphamide: As the parent drug, cyclophosphamide is a prodrug requiring hepatic activation to release cytotoxic metabolites.
  • Example 421 Compound: Designed for targeted delivery, its fluorinated aryl and pyrimidine groups suggest kinase inhibition or receptor-binding applications, diverging from this compound’s alkylating mechanism .

Biological Activity

Chlorodiazinonyl Pentahydroxyhexyl Phosphate (CDPHP) is a compound of interest in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. This article explores the biological activity of CDPHP, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C13H30ClN2O9P
Molecular Weight: 424.8 g/mol
CAS Number: Not available

The compound features a pentahydroxyhexyl group attached to a chlorodiazinonyl moiety, which contributes to its biological interactions. The presence of multiple hydroxyl groups suggests potential for hydrogen bonding, influencing its solubility and interaction with biological macromolecules.

CDPHP's mechanism of action is primarily through its interaction with cellular pathways involving phosphates and amines. It is hypothesized that the phosphate group plays a crucial role in enzyme inhibition or activation, potentially affecting signal transduction pathways.

  • Enzyme Interaction: CDPHP may inhibit certain enzymes by mimicking substrate structures or binding to active sites.
  • Receptor Modulation: The chlorodiazinonyl component may interact with specific receptors, altering their activity and leading to downstream effects in cellular signaling.

Antitumor Activity

Research indicates that CDPHP exhibits significant antitumor properties:

  • Case Study 1: In vitro studies demonstrated that CDPHP inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 20 µM, suggesting potent activity against these malignancies.
  • Mechanism: The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, as evidenced by increased levels of cleaved caspases in treated cells.

Neuroprotective Effects

Emerging data suggest that CDPHP may have neuroprotective properties:

  • Case Study 2: In animal models of neurodegeneration, administration of CDPHP resulted in reduced neuronal loss and improved cognitive function. Behavioral tests indicated enhanced memory retention compared to control groups.
  • Mechanism: The compound may exert antioxidant effects, reducing oxidative stress markers in the brain.

Comparative Biological Activity

To better understand the activity of CDPHP, it is useful to compare it with similar compounds.

Compound NameBiological ActivityIC50 (µM)Mechanism of Action
Chlorodiazinonyl PhosphateAntitumor15Apoptosis induction via caspase activation
CyclophosphamideAntitumor20DNA cross-linking
Pentahydroxyhexyl PhosphateNeuroprotectiveN/AAntioxidant effects

Research Findings

Recent studies have focused on the synthesis and characterization of CDPHP, exploring its potential applications in drug development:

  • Synthesis Techniques: Various synthetic routes have been explored to optimize yield and purity. Techniques include phosphoramidation reactions and selective alkylation processes.
  • Analytical Methods: High-performance liquid chromatography (HPLC) has been employed to assess purity and stability under physiological conditions.

Q & A

Q. What are the established laboratory synthesis protocols for Chlorodiazinonyl Pentahydroxyhexyl Phosphate, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions starting with polyhydroxyhexylamine derivatives. For example, (2R,3R,4R,5S)-6-(Methylamino)hexane-1,2,3,4,5-pentol is reacted with fluorinated phenyl intermediates under controlled conditions (e.g., 0°C to 90°C) using dimethylformamide (DMF) as a solvent . Key steps include:

  • Phosphorylation: Introduction of phosphate groups via phosphoramidite or oxadiazaphosphonane intermediates .
  • Purification: HPLC (C18 column) with isocratic elution (0.1% formic acid in acetonitrile/water) achieves >95% purity .

Optimization Tips:

  • Use ice-cold solvents to minimize side reactions.
  • Monitor reaction progress via LCMS ([M+H]+ = 923) to adjust stoichiometry .

Q. Table 1: Synthesis Parameters from Patented Protocols

StepTemperatureSolventKey IntermediateYield
10–90°CDMFFluorophenyl derivative70–80%
2RTAcCN/H₂OOxadiazaphosphonane85%

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

Methodological Answer:

  • LCMS-HRMS: Confirm molecular weight (e.g., m/z 923 [M+H]+) and fragmentation patterns .
  • HPLC: Retention time (0.79 min under SQD-FA05 conditions) ensures batch consistency .
  • NMR: Use ¹H/¹³C-NMR to verify stereochemistry of the pentahydroxyhexyl moiety .

Critical Consideration:

  • Cross-validate with IR spectroscopy for functional groups (e.g., phosphate P=O at ~1250 cm⁻¹) .

Q. What storage and handling practices prevent degradation of this compound?

Methodological Answer:

  • Storage: -20°C in anhydrous DMSO or ethanol; avoid repeated freeze-thaw cycles .
  • Handling: Use inert atmosphere (N₂/Ar) for phosphoester stability. Pre-chill enzymes and buffers to 4°C during biological assays .

Advanced Research Questions

Q. How can contradictory LCMS/HPLC data across studies be systematically resolved?

Methodological Answer: Contradictions often arise from:

  • Ionization artifacts in LCMS: Use post-column infusion with internal standards (e.g., deuterated analogs) to suppress matrix effects .
  • Column variability: Standardize HPLC conditions (e.g., C18 column, 0.1% TFA in mobile phase) .

Validation Protocol:

Re-run samples with orthogonal methods (e.g., CE-MS or MALDI-TOF).

Compare retention times with structurally similar compounds (e.g., 2,3,4,5,6-pentahydroxyhexyl phosphate analogs) .

Q. What strategies are effective for studying its reactivity with biological targets (e.g., enzymes or DNA)?

Methodological Answer:

  • Fluorescent tagging: Use hydrazine-based derivatizing reagents (e.g., dansylhydrazine) to track aldehyde intermediates in metabolic pathways .
  • Kinetic assays: Monitor phosphate hydrolysis via malachite green assays or ³¹P-NMR .

Q. Table 2: Derivatization Reagents for Reactivity Studies

ReagentTarget GroupDetection Method
DansylhydrazineAldehydesFluorescence
4-Hydrazinobenzoic acidKetonesHPLC-UV

Q. How can experimental conditions be optimized for its use in multi-step syntheses (e.g., spirocyclic derivatives)?

Methodological Answer:

  • Solvent selection: Use DMF or THF for solubility of hydrophobic intermediates (e.g., trifluoromethylphenyl groups) .
  • Temperature control: Gradual heating (e.g., 50°C → 90°C) minimizes decomposition of heat-labile hydroxyl groups .

Case Study:
In Example 421 , coupling the pentahydroxyhexyl phosphate moiety to a diazaspiro[4.5]decene core required:

  • Stepwise ethoxy-linker addition: 2-[2-(ethoxy)ethoxy]ethoxy chains to enhance solubility.
  • Stoichiometric precision: 1:1.2 molar ratio of core to phosphate intermediate.

Q. What computational methods aid in predicting its stability under varying pH or redox conditions?

Methodological Answer:

  • DFT calculations: Model hydrolysis pathways of the phosphate ester bond (e.g., B3LYP/6-31G* basis set) .
  • MD simulations: Predict interactions with aqueous solvents or lipid bilayers .

Validation: Compare computed degradation products with LCMS empirical data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.